molecular formula C7H9Cl3O2 B14340454 Trichloroacetic acid, 3-methylbut-2-enyl ester CAS No. 96546-89-3

Trichloroacetic acid, 3-methylbut-2-enyl ester

Cat. No.: B14340454
CAS No.: 96546-89-3
M. Wt: 231.5 g/mol
InChI Key: NYRNTCPRCWEVKU-UHFFFAOYSA-N
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Description

Trichloroacetic acid, 3-methylbut-2-enyl ester is an organic compound with the molecular formula C₇H₉Cl₃O₂ It is a derivative of trichloroacetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloroacetic acid, 3-methylbut-2-enyl ester can be synthesized through the esterification of trichloroacetic acid with 3-methylbut-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of acetic acid in the presence of a suitable catalyst, such as red phosphorus.

Chemical Reactions Analysis

Types of Reactions: Trichloroacetic acid, 3-methylbut-2-enyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products:

    Oxidation: Trichloroacetic acid and other carboxylic acids.

    Reduction: 3-methylbut-2-en-1-ol and trichloroacetic acid.

    Substitution: Various substituted trichloroacetic acid derivatives.

Scientific Research Applications

Trichloroacetic acid, 3-methylbut-2-enyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of trichloroacetic acid, 3-methylbut-2-enyl ester involves its interaction with cellular components. The compound can induce protein denaturation and precipitation, making it useful in biochemical applications. It also acts as a strong acid, leading to the hydrolysis of ester bonds and the release of trichloroacetic acid, which exerts its effects on cellular structures .

Comparison with Similar Compounds

  • Chloroacetic acid
  • Dichloroacetic acid
  • Trifluoroacetic acid
  • Tribromoacetic acid

Comparison: Trichloroacetic acid, 3-methylbut-2-enyl ester is unique due to the presence of both trichloroacetic acid and 3-methylbut-2-enyl moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications. Compared to chloroacetic acid and dichloroacetic acid, trichloroacetic acid derivatives exhibit stronger acidity and greater stability .

Properties

CAS No.

96546-89-3

Molecular Formula

C7H9Cl3O2

Molecular Weight

231.5 g/mol

IUPAC Name

3-methylbut-2-enyl 2,2,2-trichloroacetate

InChI

InChI=1S/C7H9Cl3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3

InChI Key

NYRNTCPRCWEVKU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C(Cl)(Cl)Cl)C

Origin of Product

United States

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